Direct Yellow 44 chemical structure and properties
Direct Yellow 44 chemical structure and properties
An In-depth Technical Guide to Direct Yellow 44
For Researchers, Scientists, and Drug Development Professionals
Direct Yellow 44, also known by its Colour Index name C.I. 29000, is a versatile double azo dye recognized for its applications across various industries, including textiles, paper, and leather.[1][2][3] Its utility also extends to biological research as a staining agent.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its primary applications.
Chemical Structure and Identification
Direct Yellow 44 is a complex aromatic compound characterized by the presence of two azo groups (-N=N-), which are responsible for its chromophoric properties. Its systematic IUPAC name is disodium (B8443419);2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate.[5] The structure incorporates multiple functional groups, including sulfonic acid and carboxylic acid salts, which enhance its water solubility, a key characteristic of direct dyes.
Physicochemical and Tinctorial Properties
The properties of Direct Yellow 44 make it a reliable choice for applications demanding good lightfastness and stability.[1] Quantitative data for this dye are summarized in the table below.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 8005-52-5 | [1][2][3][6] |
| C.I. Number | 29000 | [1][3][7] |
| EC Number | 232-339-7 | [3] |
| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL | [1][2][7] |
| Chemical Properties | ||
| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S | [1][6][8] |
| Molecular Weight | 634.53 g/mol | [1][6][8] |
| Physical Properties | ||
| Appearance | Orange to brown or dark red powder/crystal | [1][2] |
| Solubility in Water | 50 g/L (at 60°C), 60 g/L (at 90-97°C) | [8][9][10] |
| Solubility in Other Solvents | Slightly soluble in alcohol | [8][9] |
| Insoluble Content | ≤ 0.15% w/w | [3][10] |
| Fastness Properties | ||
| Light Fastness | 5 (on a scale of 1 to 8) | [3][10] |
| Washing Fastness | 4 (on a scale of 1 to 5) | [3][10] |
| Perspiration Fastness | 5 (on a scale of 1 to 5) | [3][10] |
Experimental Protocols
Synthesis of Direct Yellow 44
The manufacturing process for Direct Yellow 44 involves a multi-step diazotization and coupling reaction.[8][11] The general procedure is outlined below.
Materials:
-
3-Aminobenzenesulfonic acid
-
Sodium sulfite (B76179)
-
4-Nitrobenzenamine
-
2-Hydroxybenzoic acid
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Sodium hydroxide
-
Phosgene (B1210022) (or a safer equivalent like triphosgene)
Methodology:
-
Preparation of Intermediate A:
-
Diazotize 3-aminobenzenesulfonic acid using sodium nitrite and hydrochloric acid under cold conditions (0-5°C).
-
Prepare a coupling component by reacting o-anisidine with formaldehyde and sodium sulfite to form (2-Methoxyphenylamino)methanesulfonic acid.
-
Couple the diazonium salt of 3-aminobenzenesulfonic acid with the prepared coupling component to yield Intermediate A.[11]
-
-
Preparation of Intermediate B:
-
Diazotize 4-nitrobenzenamine under similar cold conditions.
-
Couple the resulting diazonium salt with 2-hydroxybenzoic acid.
-
Reduce the nitro group on the resulting compound to an amino group using a suitable reducing agent (e.g., sodium sulfide) to form Intermediate B.[11]
-
-
Final Condensation (Phosgenation):
-
React the mixture of Intermediate A and Intermediate B with phosgene (or a suitable substitute) in an alkaline solution.[8][11] This step links the two intermediates via a urea (B33335) bridge (-NH-CO-NH-).
-
The final product, Direct Yellow 44, is then salted out from the reaction mixture, filtered, dried, and standardized.
-
Caption: Synthesis workflow for Direct Yellow 44.
General Protocol for Spectroscopic Characterization
To confirm the structure and purity of synthesized or commercial Direct Yellow 44, standard spectroscopic methods should be employed.
A. UV-Visible Spectroscopy:
-
Objective: To determine the maximum absorption wavelength (λmax) and confirm the chromophoric system.
-
Protocol:
-
Prepare a stock solution of Direct Yellow 44 in deionized water (e.g., 100 mg/L).
-
Create a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically 1-10 mg/L).
-
Use a calibrated UV-Vis spectrophotometer and scan the absorbance of the most dilute solution from 200 to 800 nm, using deionized water as a blank.[12][13]
-
Identify the wavelength of maximum absorbance (λmax), which is characteristic of the dye's electronic transitions.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Mix a small amount of the dry dye powder (1-2 mg) with potassium bromide (KBr, ~200 mg, spectroscopic grade).
-
Grind the mixture thoroughly to create a fine, homogenous powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Record the FT-IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify characteristic peaks for functional groups: O-H (hydroxyl), N-H (amine), C=O (carboxyl/urea), S=O (sulfonate), and -N=N- (azo).
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.[14]
-
Protocol:
-
Dissolve an accurately weighed sample of Direct Yellow 44 (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.[12]
-
Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific protons and carbons in the molecular structure.
-
Application Protocol: Dyeing of Cellulosic Fibers
Direct Yellow 44 is primarily used for dyeing cellulosic materials like cotton and viscose rayon.[3][10]
Materials:
-
Direct Yellow 44 dye
-
Cotton or viscose fabric
-
Sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) as an electrolyte
-
Sodium carbonate (Na₂CO₃) for pH adjustment (optional)
-
Wetting agent
Methodology:
-
Scouring: Pre-wash the fabric with a detergent solution to remove impurities and ensure even dye uptake. Rinse thoroughly.
-
Dye Bath Preparation:
-
Fill a dyeing vessel with water (liquor ratio, e.g., 20:1).
-
Add a wetting agent and dissolve the pre-weighed Direct Yellow 44 dye in a small amount of hot water before adding it to the main bath.
-
-
Dyeing Process:
-
Immerse the wet fabric into the dye bath at a low temperature (e.g., 40°C).
-
Gradually raise the temperature to near boiling (90-95°C) over 30 minutes.[8][9]
-
After 15-20 minutes at this temperature, begin the gradual addition of the electrolyte (e.g., NaCl) in portions over 30 minutes. The electrolyte promotes the exhaustion of the dye onto the fiber.
-
Continue dyeing for another 45-60 minutes to ensure good penetration and fixation.
-
-
Finishing:
-
Allow the dye bath to cool slightly before rinsing the fabric.
-
Perform a series of hot and cold rinses to remove unfixed dye from the surface.
-
An optional soaping step at a high temperature can be performed to improve wash fastness.
-
Finally, dry the dyed fabric.
-
Applications and Safety
Primary Applications:
-
Textile Industry: The main application is in the dyeing and printing of cotton, viscose, silk, and polyamide fibers.[2][8][10]
-
Paper and Leather: It is also used for the coloration of paper and leather products.[2][3]
-
Biological Staining: In laboratory settings, it serves as a staining agent for visualizing cellular structures in histology and microbiology.[1][4]
-
Other Industries: Direct Yellow 44 is also found in the formulation of inks.[8][10]
Safety and Handling:
-
Hazards: The dye is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[15][16]
-
Precautions: When handling the powdered dye, use adequate ventilation, minimize dust generation, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator.[15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and moisture. Keep containers tightly closed.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. sdinternational.com [sdinternational.com]
- 3. krishnadyes.net [krishnadyes.net]
- 4. Direct Yellow 44 | TargetMol [targetmol.com]
- 5. Benzoic acid, 2-hydroxy-5-((4-((((2-methoxy-4-((3-sulfophenyl)azo)phenyl)amino)carbonyl)amino)phenyl)azo)-, disodium salt | C27H20N6Na2O8S | CID 81661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. khushidyechem.com [khushidyechem.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Direct Yellow 5GLL ( DI. Yellow 44 ) at Best Price in Ahmedabad, Direct Yellow 5GLL ( DI. Yellow 44 ) Manufacturer [sanjaydyes.com]
- 10. DIRECT YELLOW 44|CAS No: 8005-52-5 - Direct dye [chinainterdyes.com]
- 11. Manufacturing Method of Direct Yellow 44 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cncolorchem.com [cncolorchem.com]
- 16. echemi.com [echemi.com]
